molecular formula C11H9ClN2O2S B14910441 3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide

3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B14910441
M. Wt: 268.72 g/mol
InChI Key: CNTDLTZUILRALE-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide is a benzamide derivative featuring a chloro (-Cl) group at position 3 and a hydroxyl (-OH) group at position 4 on the benzene ring. The amide linkage connects the benzene moiety to a 4-methyl-substituted thiazole ring. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes such as tyrosinase and 5-lipoxygenase (5-LOX), which are implicated in inflammatory and oxidative pathways .

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

3-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9ClN2O2S/c1-6-5-17-11(13-6)14-10(16)7-2-3-9(15)8(12)4-7/h2-5,15H,1H3,(H,13,14,16)

InChI Key

CNTDLTZUILRALE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can be achieved through the direct condensation of 3-chloro-4-hydroxybenzoic acid with 4-methylthiazol-2-amine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of benzamides, including this compound, can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
  • Structure : Two chloro groups at positions 2 and 4 on the benzene ring; thiazole without methyl substitution.
  • Properties: Exhibits anti-inflammatory and analgesic activities due to enhanced lipophilicity from dual chloro groups.
  • Key Data: Melting point: Not reported. Biological activity: Moderate COX-2 inhibition (IC₅₀ ~12 μM) .
4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
  • Structure: Chloro at position 4, nitro (-NO₂) at position 3; 4-methylthiazole.
  • No hydroxyl group limits solubility in polar solvents .
  • Key Data: Molecular weight: 297.72 g/mol. Biological activity: Not reported in provided evidence.
3-Chloro-4-hydroxy-N-(oxolan-2-ylmethyl)benzamide
  • Structure : Chloro and hydroxyl groups at positions 3 and 4; oxolane (tetrahydrofuran) methyl substituent instead of thiazole.
  • Properties : The oxolane group enhances solubility in polar solvents but reduces aromatic stacking interactions compared to thiazole-containing analogs .

Thiazole Ring Modifications

N-(5-Acryloyl-4-methylthiazol-2-yl)benzamide Derivatives
  • Structure : Varied acryloyl substitutions on the thiazole ring (e.g., phenyl, methoxy).
  • Properties : Acryloyl groups enhance 5-LOX inhibition (e.g., compound 4q : 89.2% inhibition at 10 μM) by facilitating π-π interactions with the enzyme’s active site. The 4-methylthiazole moiety aligns with the target compound’s structure .
  • Key Data :

    Compound 5-LOX Inhibition (%) DPPH Scavenging (%)
    4q 89.2 ± 1.8 22.4 ± 1.1
    4r 84.5 ± 2.1 18.7 ± 0.9
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
  • Structure : Oxadiazole-thione substituent instead of thiazole.
  • Properties : The oxadiazole ring introduces hydrogen-bond acceptor sites, improving interactions with enzymes like tyrosinase. However, the bulky substituent may reduce bioavailability compared to simpler thiazole derivatives .
  • Key Data :
    • Crystal structure: Orthorhombic system (space group P212121) with a = 6.0171 Å, b = 15.3120 Å .

Physicochemical Properties

Property Target Compound 2,4-Dichloro Analog 4-Chloro-3-nitro Derivative
Molecular Weight (g/mol) ~282.7 (calculated) 297.7 297.7
Hydrogen Bond Donors 2 (amide NH, -OH) 1 (amide NH) 1 (amide NH)
LogP (Predicted) ~2.1 ~3.5 ~2.8

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